molecular formula C23H17FN6OS B2524889 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1705930-08-0

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2524889
CAS RN: 1705930-08-0
M. Wt: 444.49
InChI Key: VOURYYPCTGTRJA-UHFFFAOYSA-N
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Description

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, a thiazole ring, a phenyl group, a triazolopyrimidine ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved data .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several aromatic rings and functional groups. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR data and other spectroscopic data. For example, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. As with any chemical compound, appropriate safety measures should be taken when handling it .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and triazolothiadiazines, have been found to interact with a variety of biological targets . These include enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Mode of Action

Similar compounds, such as thiazoles and triazolothiadiazines, are known to interact with their targets through specific interactions . The hydrogen bond accepting and donating characteristics of these compounds allow them to make specific interactions with different target receptors .

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

The solubility of similar compounds, such as thiazoles, in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Similar compounds, such as thiazoles and triazolothiadiazines, have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6OS/c1-13-11-14(2)30-23(25-13)28-20(29-30)21(31)26-18-10-6-4-8-16(18)19-12-32-22(27-19)15-7-3-5-9-17(15)24/h3-12H,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOURYYPCTGTRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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